2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione
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Overview
Description
2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system substituted with an ethoxyphenylamino group and a piperidinyl group. Naphthoquinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Acylation: 1-aminonaphthalene undergoes acylation with 4-ethoxybenzoyl chloride to form 2-((4-ethoxyphenyl)amino)naphthalene-1,4-dione.
Substitution: The final step involves the substitution of the amino group with a piperidinyl group under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The ethoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents used.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways related to apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione
- 2-((4-Chlorophenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione
- 2-((4-Fluorophenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione
Uniqueness
2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-ethoxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-28-17-12-10-16(11-13-17)24-20-21(25-14-6-3-7-15-25)23(27)19-9-5-4-8-18(19)22(20)26/h4-5,8-13,24H,2-3,6-7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNKBKVVOPXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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